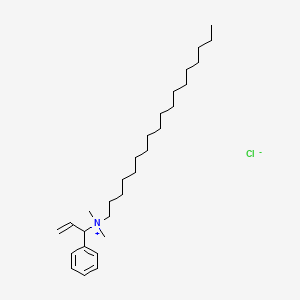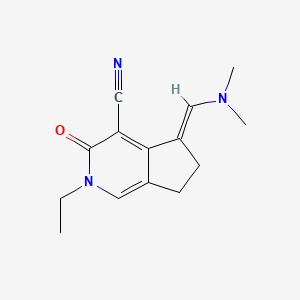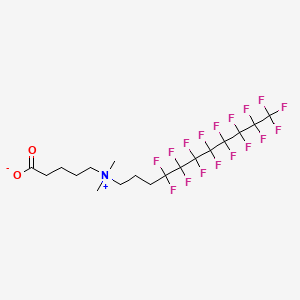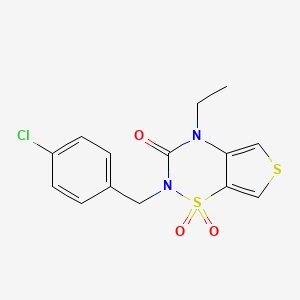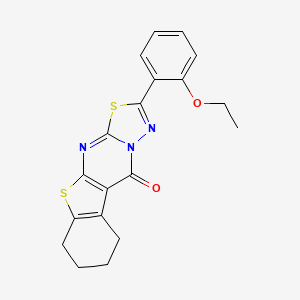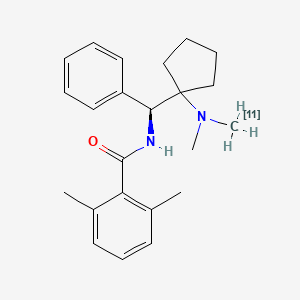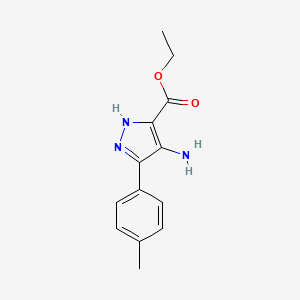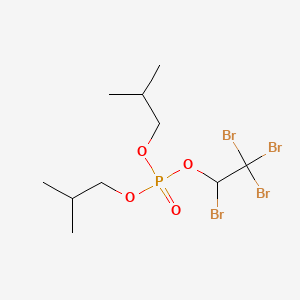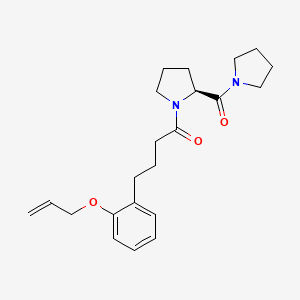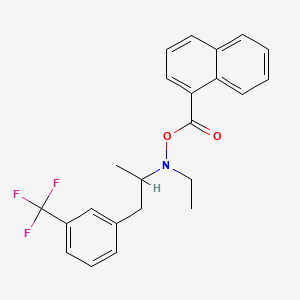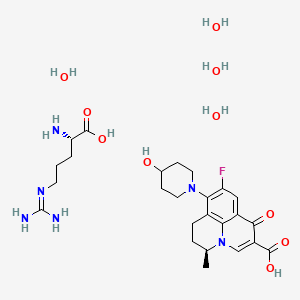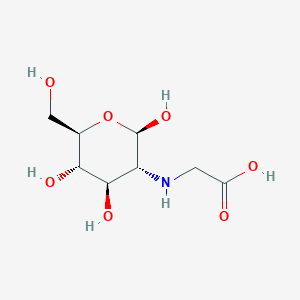
N-carboxymethylglucosamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-carboxymethylglucosamine is a derivative of glucosamine, a naturally occurring amino sugar This compound is characterized by the presence of a carboxymethyl group attached to the glucosamine molecule Glucosamine itself is a key component of chitin, which is found in the exoskeletons of crustaceans and insects, as well as in the cell walls of fungi
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-carboxymethylglucosamine typically involves the carboxymethylation of glucosamine. This process can be achieved through reductive alkylation or direct alkylation methods. In reductive alkylation, the amino group of glucosamine reacts with a carboxymethylating agent, such as chloroacetic acid, under basic conditions. The reaction is usually carried out in an aqueous medium at elevated temperatures to facilitate the formation of this compound.
Industrial Production Methods
Industrial production of this compound often involves the use of chitin as a starting material. Chitin is first deacetylated to produce glucosamine, which is then subjected to carboxymethylation. This process can be optimized to achieve high yields and purity of the final product. The use of microbial fermentation and enzymatic hydrolysis has also been explored as environmentally friendly alternatives for the production of glucosamine and its derivatives .
Chemical Reactions Analysis
Types of Reactions
N-carboxymethylglucosamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxymethyl group to a hydroxymethyl group.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce hydroxymethyl derivatives. Substitution reactions can lead to a variety of N-substituted glucosamine derivatives .
Scientific Research Applications
N-carboxymethylglucosamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is studied for its role in cellular processes and its potential as a biomarker.
Medicine: This compound is investigated for its anti-inflammatory and chondroprotective properties, making it a candidate for the treatment of osteoarthritis and other inflammatory conditions
Mechanism of Action
The mechanism of action of N-carboxymethylglucosamine involves its interaction with cellular pathways and molecular targets. In the context of osteoarthritis, the compound is believed to exert its effects by modulating the production of pro-inflammatory cytokines and enzymes involved in cartilage degradation. It may also promote the synthesis of extracellular matrix components, such as collagen and glycosaminoglycans, which are essential for maintaining joint health .
Comparison with Similar Compounds
N-carboxymethylglucosamine can be compared with other glucosamine derivatives, such as N-acetylglucosamine and chitosan:
N-acetylglucosamine: This compound is similar in structure but contains an acetyl group instead of a carboxymethyl group.
Chitosan: A deacetylated derivative of chitin, chitosan is widely used in biomedical and industrial applications due to its biocompatibility and biodegradability.
This compound stands out due to its specific chemical properties and potential therapeutic applications, particularly in the field of joint health and inflammation management.
Properties
CAS No. |
71887-66-6 |
|---|---|
Molecular Formula |
C8H15NO7 |
Molecular Weight |
237.21 g/mol |
IUPAC Name |
2-[[(2R,3R,4R,5S,6R)-2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-yl]amino]acetic acid |
InChI |
InChI=1S/C8H15NO7/c10-2-3-6(13)7(14)5(8(15)16-3)9-1-4(11)12/h3,5-10,13-15H,1-2H2,(H,11,12)/t3-,5-,6-,7-,8-/m1/s1 |
InChI Key |
XKXOILAMZXXYFO-PNAXYBNRSA-N |
Isomeric SMILES |
C([C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)O)NCC(=O)O)O)O)O |
Canonical SMILES |
C(C1C(C(C(C(O1)O)NCC(=O)O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


